molecular formula C19H17Cl3N4O2 B2995770 N-(3-chlorophenyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 400088-32-6

N-(3-chlorophenyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2995770
CAS No.: 400088-32-6
M. Wt: 439.72
InChI Key: FBNNZKGOMDHCRN-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,4-triazole core substituted with methyl, dichloro-isopropoxyphenyl, and 3-chlorophenyl groups. The presence of chlorine atoms and the isopropoxy group suggests enhanced lipophilicity and metabolic stability compared to simpler triazole derivatives .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4O2/c1-10(2)28-17-9-16(14(21)8-15(17)22)26-11(3)23-18(25-26)19(27)24-13-6-4-5-12(20)7-13/h4-10H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNNZKGOMDHCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H17Cl3N4O2
  • Molecular Weight : 439.73 g/mol
  • CAS Number : 400088-32-6

The biological activity of triazole derivatives is largely attributed to their ability to interact with various biological targets. The mechanisms include:

  • Antiviral Activity : Research has shown that compounds similar to this triazole exhibit antiviral properties against both RNA and DNA viruses. For instance, derivatives have demonstrated significant in vitro activity against viral infections at non-toxic dosage levels .
  • Anticancer Properties : The triazole scaffold has been linked to antiproliferative effects in various cancer cell lines. Studies indicate that certain triazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by targeting specific pathways involved in cell proliferation .

Biological Activity Data

Activity Study Reference Findings
Antiviral Broad-spectrum antiviral activity against RNA and DNA viruses in vitro.
Anticancer Induces apoptosis and cell cycle arrest in various cancer cell lines.
Cytotoxicity Low cytotoxicity against normal cell lines; IC50 values above 100 µM.

Case Studies

  • Antiviral Efficacy :
    A study demonstrated that a related triazole derivative showed significant antiviral activity against Leishmania donovani and Trypanosoma brucei, indicating potential for treating parasitic infections .
  • Anticancer Activity :
    In vitro tests on breast cancer cell lines indicated that triazole derivatives could inhibit cell growth significantly. One compound exhibited an IC50 value of 98.08 µM against MDA-MB-231 cells, showcasing its potential as an anticancer agent .
  • Mechanistic Insights :
    Molecular docking studies revealed that the triazole moiety interacts with the ATP-binding sites of tubulin, suggesting a mechanism for its antiproliferative effects by disrupting microtubule dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is distinguished from analogous pyrazole-carboxamides (e.g., compounds 3a–3p in ) by its 1,2,4-triazole core versus their pyrazole rings . Substituent variations also play a critical role:

  • Aromatic Substitutions: The 2,4-dichloro-5-isopropoxyphenyl group contrasts with pyrazole derivatives bearing cyano (e.g., 3a), fluorophenyl (3d), or tolyl (3c) substituents. These differences impact electronic effects (e.g., electron-withdrawing Cl vs. electron-donating isopropoxy) and steric bulk .
  • Heterocyclic Substitutions : The trifluoromethyl group in N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () introduces strong electronegativity, whereas the target compound’s methyl and isopropoxy groups modulate hydrophobicity .

Physicochemical Properties

Key physicochemical comparisons include:

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not Reported ~453.3* 1,2,4-Triazole, Cl, isopropoxy, CH₃
3a (Pyrazole-carboxamide) 133–135 403.1 Pyrazole, Cl, CN, CH₃
3d (Fluorophenyl derivative) 181–183 421.0 Pyrazole, Cl, F, CN, CH₃
(Trifluoromethyl) Not Reported 317.7 Pyrazole, CF₃, Cl, CH₃

*Calculated based on molecular formula.

  • Melting Points : Chlorinated derivatives (e.g., 3b , 3e ) exhibit higher melting points (~170–174°C) due to increased symmetry and intermolecular interactions, whereas the target compound’s isopropoxy group may lower its melting point by introducing steric hindrance .
  • Lipophilicity: The isopropoxy group in the target compound likely enhances solubility in nonpolar media compared to cyano (3a) or trifluoromethyl () groups .

Spectroscopic and Analytical Data

  • NMR Spectroscopy : Pyrazole-carboxamides (e.g., 3a–3e ) show aromatic proton resonances at δ 7.2–8.1 ppm and methyl groups at δ 2.4–2.6 ppm, similar to the target compound’s expected signals. The isopropoxy group would introduce distinct split peaks for its CH(CH₃)₂ moiety .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is anticipated near m/z 453.3, aligning with its higher molecular weight compared to 3a (403.1) and (317.7) .

Q & A

Q. Table 1: Synthetic Conditions for Derivatives

Reaction StepReagents/ConditionsYield Optimization TipsReference
AlkylationDMF, K₂CO₃, RCH₂Cl, RT, 24hUse 1.1:1 molar ratio of RCH₂Cl
CyclizationEthanol, HCl, refluxQuench with ice-water

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsFunctional Group IdentifiedReference
¹H-NMRδ 2.60 ppm (s, CH₃)Methyl group
IR1634 cm⁻¹ (C=N)Triazole ring

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